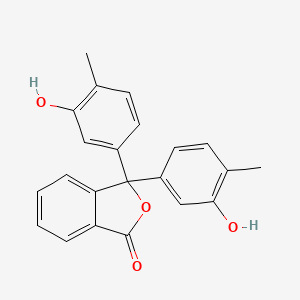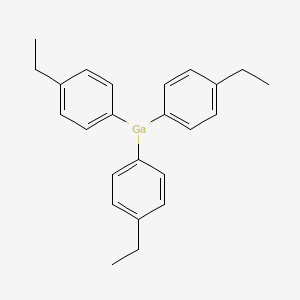
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroethanol with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the triazine ring, replacing one of the chlorine atoms. The resulting intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, the reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, dimethylamine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines, while oxidation reactions can produce aldehydes or carboxylic acids.
Applications De Recherche Scientifique
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)-4,6-dimethoxy-1,3,5-triazine: Similar structure but with two methoxy groups.
2-(2-Chloroethoxy)-4,6-dimethyl-1,3,5-triazine: Similar structure but with two methyl groups.
2-(2-Chloroethoxy)-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups.
Uniqueness
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62626-97-5 |
|---|---|
Formule moléculaire |
C8H13ClN4O2 |
Poids moléculaire |
232.67 g/mol |
Nom IUPAC |
4-(2-chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H13ClN4O2/c1-13(2)6-10-7(14-3)12-8(11-6)15-5-4-9/h4-5H2,1-3H3 |
Clé InChI |
QLAMKJCWTDJXQH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)OCCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


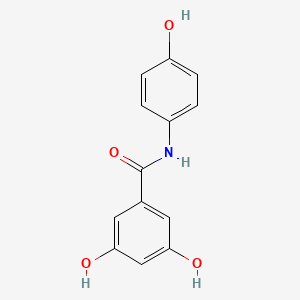
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)

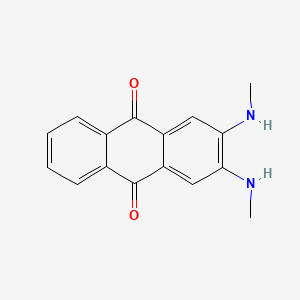
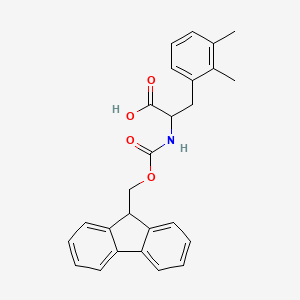
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
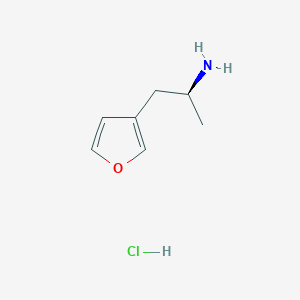

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
